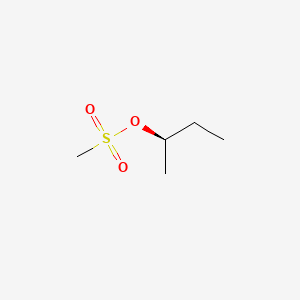

Methanesulfonic acid, (1R)-1-methylpropyl ester

Descripción general

Descripción

Methanesulfonic acid is a stable, strong acid that plays a significant role in the biogeochemical cycling of sulfur. It originates from the oxidation of atmospheric dimethyl sulfide, which is largely biogenic, and is deposited on Earth through precipitation and dry deposition. Methanesulfonic acid serves as a sulfur source for various aerobic bacteria, supporting their growth, but is not utilized by anaerobic organisms. The oxidation of methanesulfonate is initiated by methanesulfonate monooxygenase, an enzyme whose properties and molecular biology have been studied in detail .

Synthesis Analysis

The synthesis of methanesulfonic acid derivatives, such as esters, can be efficiently carried out using methanesulfonic acid supported on alumina as a catalyst under microwave irradiation. This method provides a rapid, solvent-free, and environmentally friendly protocol, yielding products with good purity and in high yields. The use of methanesulfonic acid in this context demonstrates its versatility and efficiency as a catalyst in esterification reactions .

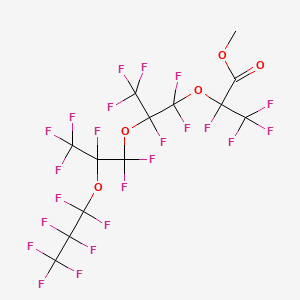

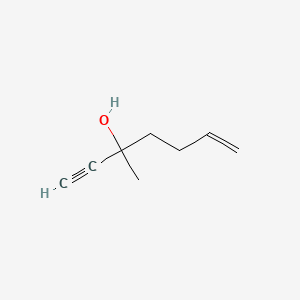

Molecular Structure Analysis

While the molecular structure of methanesulfonic acid itself is not directly discussed in the provided papers, its derivatives and related compounds, such as methanetrisulfonic acid, have been studied. Methanetrisulfonic acid, a related compound, has been identified as an extremely effective catalyst in various chemical reactions, including Wagner-Meerwein rearrangements and Friedel-Crafts alkylation and acylation reactions. This suggests that the molecular structure of methanesulfonic acid and its derivatives is conducive to catalytic activity, leading to highly selective transformations .

Chemical Reactions Analysis

Methanesulfonic acid has been utilized in a variety of chemical reactions. For instance, it has been used as an efficient substitute for ethereal HCl in the reductive ring-opening of O-benzylidene acetals, demonstrating normal regioselectivity. The use of methanesulfonic acid in this reaction highlights its potential as a convenient alternative to traditional reagents in organic synthesis . Additionally, methanetrisulfonic acid, a compound related to methanesulfonic acid, has been shown to catalyze reactions with high selectivity and yields, further underscoring the chemical reactivity of this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonic acid are implied through its use in various reactions and its role in microbial metabolism. Its stability as a strong acid and its ability to be used as a catalyst in esterification reactions suggest that it has unique properties that make it suitable for such applications. The fact that it can be deposited on Earth through rain and snow indicates its solubility and environmental mobility. However, the specific physical and chemical properties are not detailed in the provided papers .

Direcciones Futuras

While specific future directions for “Methanesulfonic acid, (1R)-1-methylpropyl ester” are not mentioned, methanesulfonic acid has been identified as a green acid with potential for use in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

Mecanismo De Acción

Mode of Action

As an ester, this compound likely undergoes hydrolysis in biological systems, a process catalyzed by esterases or by the acidic or basic conditions within the body. This hydrolysis process breaks the ester bond, resulting in the formation of an alcohol and a carboxylic acid or its salt . The resulting products can then interact with their respective targets within the body.

Biochemical Pathways

The specific effects would depend on the resulting products of the ester hydrolysis and their interactions with biological targets .

Pharmacokinetics

It would be metabolized primarily through hydrolysis, and the resulting products would be excreted via renal or biliary routes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological targets it interacts with. Given the lack of specific information, it is difficult to provide a detailed description of these effects .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, the rate of ester hydrolysis can be influenced by both pH and temperature. Additionally, the presence of specific enzymes (esterases) can also impact the rate of hydrolysis .

Propiedades

IUPAC Name |

[(2R)-butan-2-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQGEBNCNNFCI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66194-68-1 | |

| Record name | Methanesulfonic acid, 1-methylpropyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066194681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

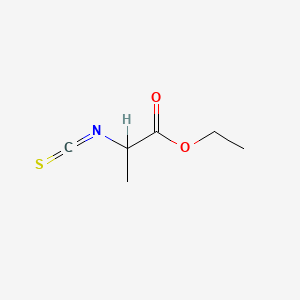

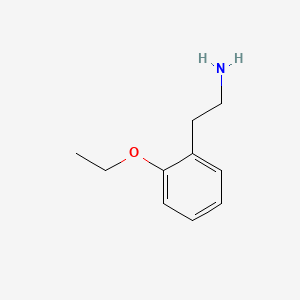

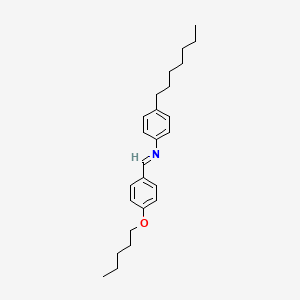

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.